molecular formula C19H19NO4 B2887673 Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate CAS No. 2034540-09-3

Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate

Cat. No. B2887673
M. Wt: 325.364
InChI Key: RXUYECKDVOCWRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, a class of compounds to which “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” belongs, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Chemical Reactions Analysis

The chemical reactions involving azetidines, such as “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate”, can be quite complex. The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Chemical Synthesis and Molecular Properties

Synthesis of Liquid Crystals

Research on new liquid crystal compounds, including those with azo/ester/Schiff base structures, highlights the synthesis and mesomorphic stability of these materials. These compounds, with variable chain lengths and polar substituents, show high thermal stability and wide-temperature mesomorphic ranges, suggesting potential applications in displays and optical devices Nagwa H. S. Ahmed et al., 2020.

Catalyzed Carbonylative Ring Expansion

A study investigated the Co(CO)4--catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to beta-lactams. This research provides insight into reaction mechanisms and effects of substituent at the aziridine Cα atom, which could be relevant for synthesizing beta-lactam antibiotics or other cyclic compounds D. Ardura & R. López, 2007.

Herbicidal Compound Synthesis

The synthesis of ZJ0273, a broad-spectrum herbicidal ingredient, and its radio-labeled versions, demonstrates the application of chemical synthesis in creating tools for studying the environmental behavior and fate of agricultural chemicals Zheng-Min Yang et al., 2008.

Applications in Material Science

Mesophase Behavior of Liquid Crystals

The effect of lateral methyl substituent on the thermal behavior of mesophase in binary systems of azo/ester liquid crystal compounds indicates the significance of molecular structure on liquid crystal properties. This work can inform the design of materials with specific optical and thermal properties for use in liquid crystal displays and other technologies G. Saad et al., 2018.

Environmental and Analytical Applications

Fluorescence Derivatization for HPLC

A compound with similar structural features, 3,4-Dhydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, acts as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This suggests potential applications of Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate in analytical chemistry for detecting and quantifying substances M. Yamaguchi et al., 1987.

Safety And Hazards

The safety data sheet for a related compound, “Methyl benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

The future directions for research on “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and these could provide a basis for future research .

properties

IUPAC Name

methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUYECKDVOCWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate

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